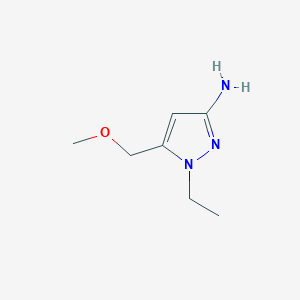
(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride” is a chemical compound with the CAS Number: 1609407-27-3 . It has a molecular weight of 230.69 . The IUPAC name for this compound is N-(4-amino-2-methoxyphenyl)propanamide hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 230.69 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
- The synthesis of derivatives like 4,4′-dimethoxydiphenylcyanamide showcases methods to manipulate related chemical structures for the development of compounds with potential applications in material science or as precursors for further chemical transformations (Robinson, 1954).
- A study on the enantioselective metabolism of methoxychlor by human cytochromes highlights the importance of chirality in drug metabolism and the potential for creating more effective and less toxic pharmaceuticals (Hu & Kupfer, 2002).
- In the domain of corrosion inhibition, research on compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates the utility of similar structures in protecting metals against corrosion, indicative of applications in materials science and engineering (Bentiss et al., 2009).
Pharmacology and Drug Development
- Investigations into the pharmacological profiles of compounds such as R-96544, a novel 5-HT2A receptor antagonist, suggest the therapeutic potential of related molecules in the treatment of disorders associated with serotonin dysregulation (Ogawa et al., 2002).
- The metabolism studies of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites, underscore the significance of understanding drug metabolism for safety and efficacy in pharmaceutical sciences (Kanamori et al., 2002).
Materials Science
- Research on the inhibition performance of specific organic compounds on mild steel in corrosive media can lead to advancements in corrosion prevention technologies, critical for infrastructure longevity and safety (Bentiss et al., 2009).
Chemoprevention and Toxicology
- Studies on the metabolism of retinoids like N-(4-hydroxyphenyl)retinamide by the mammary gland in organ culture provide insights into the mechanisms of action of chemopreventive agents, with implications for cancer prevention strategies (Mehta, Hultin, & Moon, 1988).
Analytical Chemistry
- The use of certain derivatives in the preclinical toxicity evaluation of drugs like tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, highlights the importance of analytical chemistry in assessing drug safety (Knight et al., 1996).
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-(4-methoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRKDGGQULUAX-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)
![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)


![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)


![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)